2-Amino-4,4-diphenylbutanoic acid
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Overview
Description
2-Amino-4,4-diphenylbutanoic acid is an organic compound with the molecular formula C16H17NO2 It is a derivative of butanoic acid, featuring an amino group and two phenyl groups attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-diphenylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl cyanide and benzylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base.
Reaction Steps: The process involves the alkylation of benzyl cyanide with benzylamine, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-diphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
2-Amino-4,4-diphenylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4-diphenylbutanoic acid: Unique due to its specific structural features.
This compound Derivatives: Variants with different substituents on the phenyl rings or amino group.
Other Amino Acids: Compounds such as this compound and its analogs.
Uniqueness
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Biological Activity
2-Amino-4,4-diphenylbutanoic acid, also known as (S)-2-amino-4,4-diphenylbutanoic acid or (S)-3-amino-4,4-diphenylbutyric acid, is an amino acid derivative notable for its unique structure that includes two phenyl groups attached to the fourth carbon. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C17H20N1O2
- Molecular Weight : Approximately 270.35 g/mol
- Chirality : Exists in two enantiomeric forms, with the (S)-enantiomer being of particular interest due to its biological activity.
Research indicates that (S)-2-amino-4,4-diphenylbutanoic acid may modulate neurotransmitter systems, particularly through interactions with GABA receptors. As a GABA analog, it can influence various physiological processes including mood regulation and cognitive functions. Its structural similarity to naturally occurring amino acids suggests it may play a role in protein synthesis and cellular signaling pathways.
Biological Activity
The biological activity of (S)-2-amino-4,4-diphenylbutanoic acid has been investigated in several studies:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound can act as a modulator of GABAergic activity, potentially affecting anxiety and seizure thresholds.
- Protein Synthesis : Its structural characteristics allow it to participate in peptide synthesis, which is crucial for various biological functions.
- Therapeutic Potential : The compound has been explored for its applications in treating conditions such as sickle cell anemia and other disorders related to neurotransmission.
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
A study focused on the interaction of (S)-2-amino-4,4-diphenylbutanoic acid with GABA receptors demonstrated that it could enhance GABAergic signaling in vitro. This enhancement was linked to increased neuronal excitability and potential anxiolytic effects. Further research is warranted to explore its efficacy in vivo.
Case Study: Protein Synthesis Enhancement
In another investigation, the compound was tested for its ability to facilitate peptide bond formation during protein synthesis. Results indicated a significant increase in the efficiency of peptide synthesis when (S)-2-amino-4,4-diphenylbutanoic acid was included in the reaction mixture.
Synthesis Methods
Various synthetic routes have been developed for producing (S)-2-amino-4,4-diphenylbutanoic acid:
- Asymmetric Hydrogenation : A common method involves the asymmetric hydrogenation of precursors using chiral catalysts.
- Resolution Techniques : Methods to resolve racemic mixtures have also been explored to obtain the desired enantiomer with high purity.
Properties
CAS No. |
76932-45-1 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-4,4-diphenylbutanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-15(16(18)19)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19) |
InChI Key |
MVJJVBXNVIAWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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